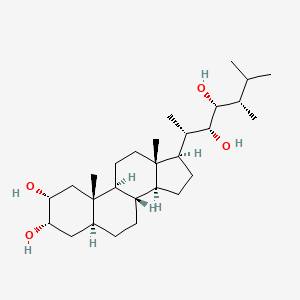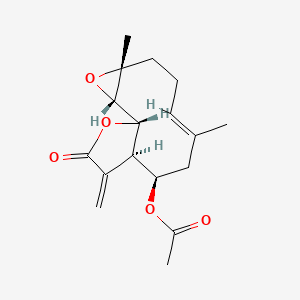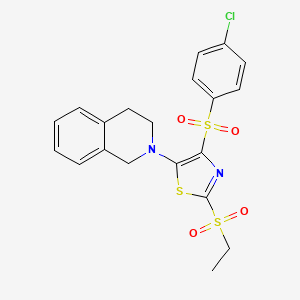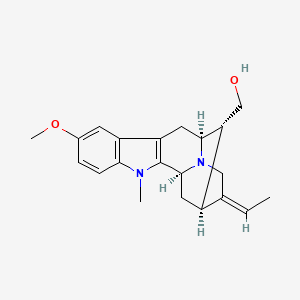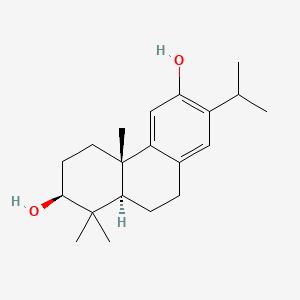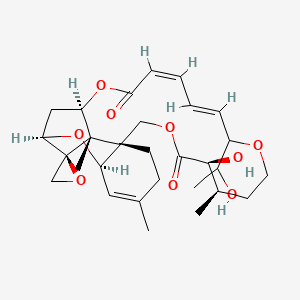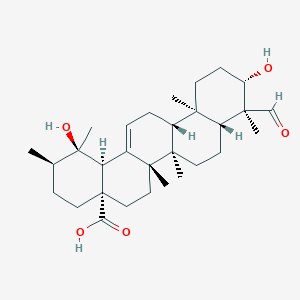
23-Aldehydepomolic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
23-Aldehydepomolic acid is a triterpenoid. It has a role as a metabolite.
Scientific Research Applications
1. Chemical Synthesis and Organic Reactions
The ene-reaction between aldehydes and allylsilane generates highly functionalized homoallylic alcohols, subsequently undergoing Intramolecular Sakurai Cyclisation (IMSC) to yield polysubstituted tetrahydropyran derivatives. This reaction showcases the versatility of aldehydes in synthetic organic chemistry, providing a route to complex molecular structures (Markó et al., 2002).
2. Metabolism and Toxicity
Aldehydes, including 23-aldehydepomolic acid, play a crucial role in various metabolic processes. They can be formed through lipid peroxidation, carbohydrate metabolism, and other biochemical pathways. Understanding their reactivity with biomolecules is crucial for assessing their biological functions and potential toxicological effects (O'Brien et al., 2005).
3. Enzymatic Interactions
Aldehyde dehydrogenases (ALDHs) are crucial for the metabolism of aldehydes, including 23-aldehydepomolic acid. These enzymes facilitate the conversion of aldehydes to carboxylic acids, a key detoxification process. The study of ALDHs provides insights into the metabolic pathways and potential pharmacological applications of aldehydes (Vasiliou et al., 2000).
4. Photoaffinity Labeling
Aldehydes are utilized in chemical probes for photoaffinity labeling, demonstrating their utility in biochemical research for studying molecular interactions. This application underscores the importance of aldehydes in developing tools for molecular biology and chemistry research (Mayer & Maier, 2007).
5. Atmospheric Chemistry
Aldehydes, including 23-aldehydepomolic acid, have been studied in the context of atmospheric chemistry, particularly in the formation of secondary organic aerosols. This research is crucial for understanding the environmental impact and atmospheric behavior of aldehydes (Chan et al., 2010).
properties
Product Name |
23-Aldehydepomolic acid |
|---|---|
Molecular Formula |
C30H46O5 |
Molecular Weight |
486.7 g/mol |
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,9S,10S,12aR,14bS)-9-formyl-1,10-dihydroxy-1,2,6a,6b,9,12a-hexamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C30H46O5/c1-18-9-14-30(24(33)34)16-15-27(4)19(23(30)29(18,6)35)7-8-21-25(2)12-11-22(32)26(3,17-31)20(25)10-13-28(21,27)5/h7,17-18,20-23,32,35H,8-16H2,1-6H3,(H,33,34)/t18-,20-,21-,22+,23-,25+,26+,27-,28-,29-,30+/m1/s1 |
InChI Key |
ZXRXQOHNSRCNHE-LTFXOGOQSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@@]5(C)C=O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C=O)O)C)C)C2C1(C)O)C)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



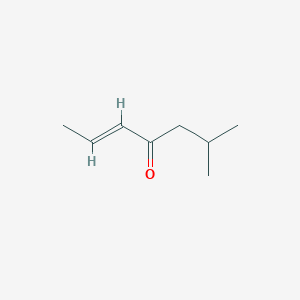
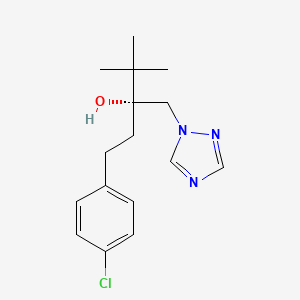
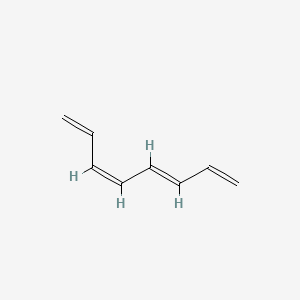
![2-[4-(3-Methyl-2-thienyl)phenyl]propionic acid](/img/structure/B1254727.png)
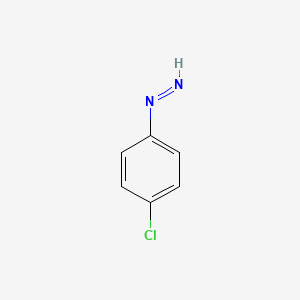
![(2S)-2-[4-(2,4-Dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B1254730.png)
![(3E,5E,7S,8S,11E,13E,15S,16S)-16-[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-8-[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B1254731.png)
